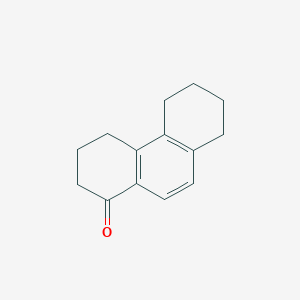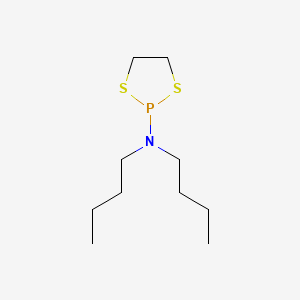
1,3,2-Dithiaphospholane, 2-(dibutylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dithiaphospholane, 2-(dibutylamino)- is a chemical compound with the molecular formula C10H22NPS2 It is known for its unique structure, which includes a phosphorus atom bonded to two sulfur atoms and a nitrogen atom bonded to two butyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dithiaphospholane, 2-(dibutylamino)- typically involves the reaction of phosphorus trichloride (PCl3) with a suitable dithiol compound in the presence of a base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of 1,3,2-Dithiaphospholane, 2-(dibutylamino)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common in industrial settings to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,2-Dithiaphospholane, 2-(dibutylamino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in substitution reactions where one of the butyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically require the presence of a nucleophile and a suitable solvent, such as dichloromethane (CH2Cl2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,3,2-Dithiaphospholane, 2-(dibutylamino)- can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,2-Dithiaphospholane, 2-(dibutylamino)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1,3,2-Dithiaphospholane, 2-(dibutylamino)- involves its interaction with molecular targets through its phosphorus and sulfur atoms. These interactions can lead to the formation of stable complexes with metals or other reactive species. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile reagent in both synthetic and biological applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,2-Dithiaphospholane, 2-(dimethylamino)-
- 1,3,2-Dithiaphospholane, 2-(diethylamino)-
- 1,3,2-Dithiaphospholane, 2-(dipropylamino)-
Comparison
Compared to its similar compounds, 1,3,2-Dithiaphospholane, 2-(dibutylamino)- is unique due to its longer butyl chains, which can influence its solubility, reactivity, and overall chemical behavior. The presence of butyl groups can also affect the compound’s interactions with other molecules, making it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
73987-22-1 |
|---|---|
Molekularformel |
C10H22NPS2 |
Molekulargewicht |
251.4 g/mol |
IUPAC-Name |
N,N-dibutyl-1,3,2-dithiaphospholan-2-amine |
InChI |
InChI=1S/C10H22NPS2/c1-3-5-7-11(8-6-4-2)12-13-9-10-14-12/h3-10H2,1-2H3 |
InChI-Schlüssel |
QIUMVPDZHZJKCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)P1SCCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


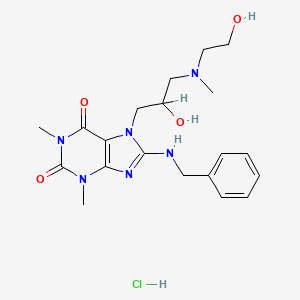
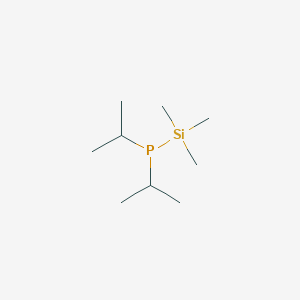




![3-Oxo-8-oxabicyclo[3.2.1]octan-6-yl 2,2-dimethylpropanoate](/img/structure/B14453582.png)
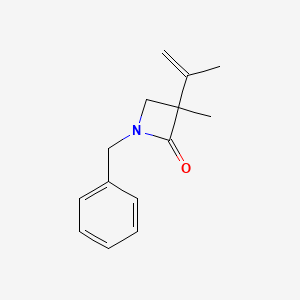

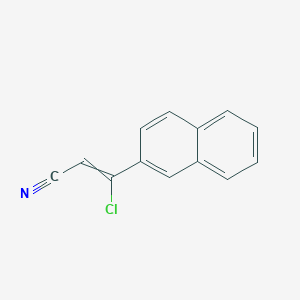
![4-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]-2,6-dimethylmorpholine](/img/structure/B14453604.png)

